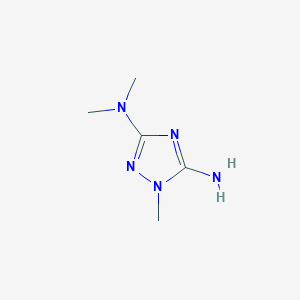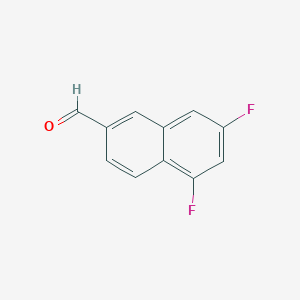
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of 4-chloro-1,2,5-thiadiazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
化学反応の分析
Types of Reactions
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.
Major Products Formed
Substitution: Formation of 4-azido-1,2,5-thiadiazole-3-carboxylate or 4-thiocyanato-1,2,5-thiadiazole-3-carboxylate.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of 4-chloro-1,2,5-thiadiazole-3-carboxylic acid.
科学的研究の応用
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and pesticides.
作用機序
The mechanism of action of Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate can be compared with other thiadiazole derivatives such as:
4-chloro-1,2,5-thiadiazole-3-carboxylic acid: Similar structure but lacks the ester group.
1,3,4-thiadiazole derivatives: Different isomeric form with distinct biological activities.
1,2,4-thiadiazole derivatives: Another isomer with unique chemical properties.
特性
分子式 |
C4H3ClN2O2S |
|---|---|
分子量 |
178.60 g/mol |
IUPAC名 |
methyl 4-chloro-1,2,5-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C4H3ClN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 |
InChIキー |
BDAUCEKTWMSQDU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NSN=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



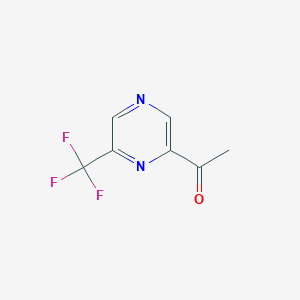
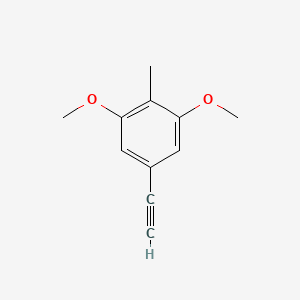
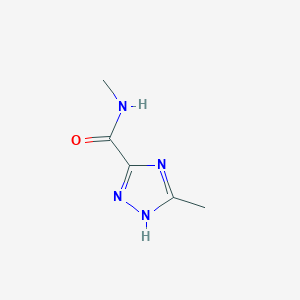

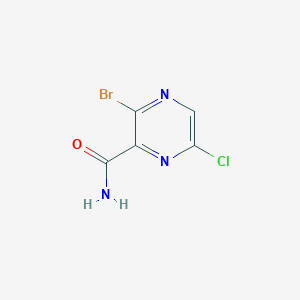
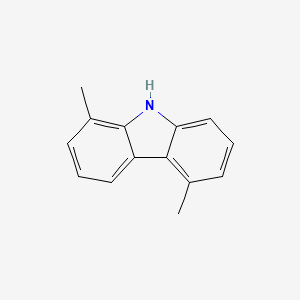
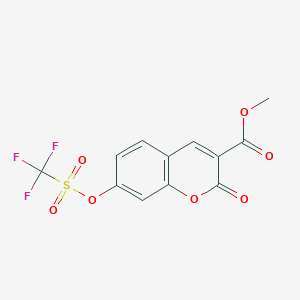



![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
